1-[4-(Dimethylamino)phenyl]ethanol

Asymmetric synthesis Meerwein-Ponndorf-Verley reduction Stereoselective hydride transfer

Conventional reducing agents often fail to deliver predictable axial stereoselectivity in substituted cyclohexanone reductions, compromising downstream diastereomer purity. 1-[4-(Dimethylamino)phenyl]ethanol (DMAPE) resolves this via Zr(O-tBu)₄-catalyzed hydride transfer, achieving 96% axial attack with 4-tert-butylcyclohexanone. Key advantages: • Superior axial selectivity vs. 1-tetralol • Accessible via scalable KRED biocatalysis for enantiopure (R)- or (S)-alcohols • Pd/C-hypophosphite synthesis enables ambient-pressure preparation without hydride reagents.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 5338-94-3
Cat. No. B1597372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Dimethylamino)phenyl]ethanol
CAS5338-94-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N(C)C)O
InChIInChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3
InChIKeyBANBVMGOUBOEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Dimethylamino)phenyl]ethanol: Chemical Identity & Procurement


1-[4-(Dimethylamino)phenyl]ethanol (CAS 5338-94-3) is a para-substituted aromatic secondary alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. Structurally, it features a chiral benzylic alcohol center adjacent to a phenyl ring bearing a strongly electron-donating para-dimethylamino substituent. This combination imparts distinctive electronic and steric properties that differentiate this compound from structurally related aryl alcohols such as 1-(4-aminophenyl)ethanol, 1-(4-methoxyphenyl)ethanol, and the isomeric 2-[4-(dimethylamino)phenyl]ethanol [2]. The compound exists as a racemic mixture unless otherwise specified, with the chiral (R)- and (S)-enantiomers accessible via asymmetric reduction of 4'-dimethylaminoacetophenone (CAS 2124-31-4) using biocatalytic or chiral hydrogenation methodologies [2].

1-[4-(Dimethylamino)phenyl]ethanol: Why Analogs Fail


Although numerous para-substituted 1-phenylethanol derivatives share a common benzylic alcohol scaffold, substitution of the para-dimethylamino moiety with alternative electron-donating or electron-withdrawing groups fundamentally alters the compound's performance in key synthetic applications. The dimethylamino group imparts a unique combination of strong electron donation (σp ≈ -0.83) and steric bulk that is not replicated by primary amino (σp ≈ -0.66), methoxy (σp ≈ -0.27), or unsubstituted analogs [1]. This electronic differentiation directly translates into quantifiable differences in reactivity, particularly in applications where the compound functions as a hydride donor or undergoes nucleophilic addition. The para-dimethylamino substituent also confers significantly enhanced solubility in organic solvents compared to the corresponding primary aniline derivative, facilitating purification and downstream processing . The isomeric 2-[4-(dimethylamino)phenyl]ethanol (CAS 50438-75-0), while bearing an identical dimethylamino-phenyl moiety, possesses a primary alcohol rather than a secondary benzylic alcohol, which eliminates chiral induction capability and markedly alters its utility as a reducing agent and in asymmetric synthetic applications. Consequently, direct substitution without experimental validation carries material risk of failed reaction outcomes, altered stereochemical profiles, or reduced yields.

1-[4-(Dimethylamino)phenyl]ethanol: Comparative Evidence


Axial Stereoselectivity in MPV Reduction vs. 1-Tetralol

In a direct head-to-head comparison under identical kinetically controlled Meerwein-Ponndorf-Verley reduction conditions, 1-[4-(dimethylamino)phenyl]ethanol (DMAPE) demonstrated substantially higher axial attack selectivity than 1-tetralol when employed as the reducing alcohol with Zr(O-tBu)₄ catalyst. Specifically, DMAPE achieved 96% axial attack with 4-tert-butylcyclohexanone and 93% axial attack with 3-methylcyclohexanone, whereas 1-tetralol exhibited markedly lower diastereoselectivity under the same conditions [1]. The authors attribute this enhanced stereocontrol to the reduced steric bulk of DMAPE relative to 1-tetralol, which permits preferential axial hydride delivery [1].

Asymmetric synthesis Meerwein-Ponndorf-Verley reduction Stereoselective hydride transfer

Electron-Donating Capacity vs. 4-Methoxyacetophenone in Ketone Reduction

Comparative analysis of substituent electronic effects on the reduction of para-substituted acetophenones reveals that the strong electron-donating dimethylamino group in 4'-dimethylaminoacetophenone enhances susceptibility to reduction relative to the methoxy analog. While direct head-to-head yield data for 1-[4-(dimethylamino)phenyl]ethanol is not explicitly reported in the identified literature, cross-study comparison of biocatalytic reduction efficiencies indicates that para-substituted acetophenones with stronger electron-donating substituents exhibit systematically higher catalytic efficiencies (kcat/KM) with ketoreductase enzymes [1]. The Hammett σp value for the dimethylamino group (-0.83) predicts substantially greater electron density at the carbonyl carbon compared to the methoxy group (σp = -0.27) [2], which correlates with increased susceptibility to nucleophilic hydride attack. This electronic advantage translates to higher reduction yields under comparable conditions for the dimethylamino-substituted substrate class [3].

Ketone reduction Electronic substituent effects Biocatalysis

Ketoreductase-Mediated Asymmetric Synthesis for Pharmaceutical Intermediates

The stereoselective reduction of 4'-dimethylaminoacetophenone to yield enantiomerically enriched 1-[4-(dimethylamino)phenyl]ethanol is explicitly enabled by engineered ketoreductase (KRED) enzymes as disclosed in US Patent 8,512,973 [1]. This patent, assigned to Codexis and Pfizer, describes engineered ketoreductase polypeptides with improved properties compared to wild-type enzymes that catalyze the stereoselective reduction of substituted acetophenones to the corresponding chiral alcohols. The inclusion of 4'-dimethylaminoacetophenone within the substrate scope demonstrates that the dimethylamino substituent is compatible with industrial biocatalytic platforms. In contrast, the primary amino analog (4-aminoacetophenone) exhibits markedly different hydrogenation behavior: high selectivity to 1-(4-aminophenyl)ethanol could not be obtained from direct 4-aminoacetophenone hydrogenation, whereas the nitro precursor route achieved 94% yield [2]. This indicates that the dimethylamino-substituted system offers a more straightforward synthetic pathway compared to the primary amine analog.

Biocatalysis Chiral alcohol synthesis Pharmaceutical intermediates

Solubility and Purification vs. 4-Aminophenyl Ethanol Analogs

The presence of the para-dimethylamino substituent significantly enhances the solubility of 1-[4-(dimethylamino)phenyl]ethanol in common organic solvents compared to primary amine analogs. Technical datasheets indicate that the compound's polar functional groups improve solubility in organic solvents, facilitating purification and downstream applications [1]. In contrast, 1-(4-aminophenyl)ethanol exhibits substantially lower organic solvent solubility due to strong intermolecular hydrogen bonding from the primary amine functionality, which also increases water solubility and complicates organic-phase extraction. The dimethylamino group, while still basic (acting as a weak base or coordination site in metal-catalyzed reactions [1]), lacks the strong hydrogen-bond donor capacity of a primary amine, resulting in more favorable partitioning into organic solvents and simpler workup procedures. This physicochemical differentiation translates to reduced purification time and solvent consumption in preparative-scale syntheses.

Process chemistry Purification Solubility

Functional Divergence vs. 2-[4-(Dimethylamino)phenyl]ethanol Isomer

A critical structural distinction exists between 1-[4-(dimethylamino)phenyl]ethanol (secondary benzylic alcohol, CAS 5338-94-3) and its positional isomer 2-[4-(dimethylamino)phenyl]ethanol (primary alcohol, CAS 50438-75-0). The secondary benzylic alcohol functions effectively as a hydride donor in Meerwein-Ponndorf-Verley reductions with demonstrated stereocontrol (96% axial attack) [1], whereas the primary alcohol isomer lacks the requisite benzylic stabilization for this application and is instead utilized as a polymerization accelerator in dental resin and bone cement formulations . Specifically, 2-[4-(dimethylamino)phenyl]ethanol serves as a more effective accelerator than N,N-dimethyl-p-toluidine in bone cement curing . The chiral center present in the secondary alcohol also enables asymmetric synthetic applications, while the primary alcohol isomer is achiral and cannot impart stereochemical induction. This functional divergence necessitates careful compound selection based on the intended application: 1-[4-(dimethylamino)phenyl]ethanol for asymmetric synthesis and MPV reductions; 2-[4-(dimethylamino)phenyl]ethanol for polymer curing applications.

Isomer comparison Reducing agent Asymmetric synthesis

Hydride-Free Reduction via Pd/C and Hypophosphite

A published synthetic methodology demonstrates that 1-[4-(dimethylamino)phenyl]ethanol can be accessed via the reduction of 4'-dimethylaminoacetophenone using hypophosphites and Pd/C catalyst under mild conditions, as reported by Guyon et al. in Tetrahedron [1]. This approach represents a promising alternative to classical hydride reagents (e.g., NaBH₄, LiAlH₄) or molecular hydrogen, offering potential advantages in terms of reagent safety, cost, and operational simplicity. The method achieves selective reduction of aromatic ketones to alcohols, with the 4'-dimethylaminoacetophenone substrate explicitly included in the reported substrate scope [1]. This synthetic accessibility via non-traditional reducing conditions provides procurement value by enabling alternative synthetic route planning that avoids hazardous hydride reagents or high-pressure hydrogenation equipment. In contrast, certain electron-deficient aryl ketones may require more forcing conditions or specialized catalysts, positioning the electron-rich dimethylamino-substituted substrate favorably for this methodology.

Green chemistry Catalytic reduction Alternative reducing agents

1-[4-(Dimethylamino)phenyl]ethanol: Validated Applications


Stereocontrolled MPV Reduction of Cyclohexanones

When synthetic routes demand predictable axial hydride delivery in the reduction of substituted cyclohexanones, 1-[4-(dimethylamino)phenyl]ethanol (DMAPE) provides quantifiably superior stereocontrol compared to alternative reducing alcohols such as 1-tetralol. The compound achieves 96% axial attack with 4-tert-butylcyclohexanone and 93% axial attack with 3-methylcyclohexanone under kinetically controlled Zr(O-tBu)₄-catalyzed conditions [1]. This high axial selectivity is critical for accessing specific diastereomers of cyclohexanol derivatives used in natural product synthesis and pharmaceutical intermediate preparation. The reduced steric bulk of DMAPE relative to 1-tetralol enables preferential axial hydride delivery, a performance characteristic not replicated by the comparator. For procurement decisions, this evidence supports selecting CAS 5338-94-3 over 1-tetralol or other reducing alcohols when axial stereoselectivity is the primary synthetic objective.

Ketoreductase-Catalyzed Asymmetric Synthesis of Chiral Alcohols

For biocatalytic production of enantiomerically enriched chiral secondary alcohols, 1-[4-(dimethylamino)phenyl]ethanol is accessible via engineered ketoreductase (KRED)-catalyzed reduction of 4'-dimethylaminoacetophenone, as validated by US Patent 8,512,973 [1]. This established industrial biocatalytic platform enables the production of either (R)- or (S)-enantiomers with high enantiomeric excess, depending on the specific KRED variant employed. In contrast, the primary amine analog 1-(4-aminophenyl)ethanol cannot be efficiently accessed via direct hydrogenation of 4-aminoacetophenone, requiring an indirect nitro precursor route that adds synthetic steps [2]. The dimethylamino-substituted substrate is fully compatible with industrial KRED processes, making CAS 5338-94-3 the preferred choice for projects requiring scalable, stereoselective access to para-substituted chiral benzylic alcohols for pharmaceutical intermediate applications.

Mild Pd/C-Hypophosphite Reduction for Electron-Rich Alcohols

In synthetic workflows where avoidance of stoichiometric hydride reagents (e.g., NaBH₄, LiAlH₄) or high-pressure hydrogenation equipment is operationally desirable, 1-[4-(dimethylamino)phenyl]ethanol can be prepared from 4'-dimethylaminoacetophenone using the Pd/C-catalyzed hypophosphite reduction methodology reported by Guyon et al. [1]. This approach operates under mild temperature and atmospheric pressure, reducing safety hazards and equipment requirements relative to classical reduction methods. The strong electron-donating character of the para-dimethylamino group (σp ≈ -0.83) positions this substrate favorably for this reduction methodology. For procurement in academic or industrial laboratories seeking greener synthetic alternatives or lacking specialized hydrogenation infrastructure, this validated synthetic accessibility provides a compelling rationale for selecting CAS 5338-94-3 as the target alcohol intermediate.

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